molecular formula C13H17BrN2 B6164839 1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine CAS No. 1263378-16-0

1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine

Cat. No. B6164839
CAS RN: 1263378-16-0
M. Wt: 281.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2,3-dihydro-1H-inden-1-yl)piperazine (BDP) is an organic compound that has been studied for its potential use in research and development. BDP is a heterocyclic compound that contains an indene ring and a piperazine ring. It is a white, crystalline solid with a melting point of 155 °C and a boiling point of 327 °C. BDP has been studied for its potential applications in biochemistry, physiology, and pharmaceuticals.

Scientific Research Applications

1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine has been studied for its potential applications in biochemistry, physiology, and pharmaceuticals. This compound has been used in research to study the effects of various drugs on the nervous system. This compound has also been used to study the effects of various drugs on the cardiovascular system and to study the effects of various drugs on the immune system. This compound has been used to study the effects of various drugs on cell proliferation and to study the effects of various drugs on cancer cells. This compound has also been used to study the effects of various drugs on gene expression.

Mechanism of Action

The exact mechanism of action of 1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine is not fully understood. However, it is believed that this compound binds to certain receptors in the body and alters their activity. This compound has been shown to bind to the serotonin 5-HT2A receptor and the dopamine D2 receptor. This compound has also been shown to bind to the μ-opioid receptor, the δ-opioid receptor, and the κ-opioid receptor. This compound has been shown to modulate the activity of these receptors, which can lead to changes in physiological and biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase serotonin levels in the brain and to reduce anxiety. This compound has also been shown to reduce inflammation, to reduce pain, and to reduce the risk of stroke. This compound has also been shown to reduce the risk of heart disease and to reduce the risk of cancer.

Advantages and Limitations for Lab Experiments

The use of 1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine in laboratory experiments has several advantages. This compound is a relatively stable compound that is easy to synthesize and store. This compound is also relatively non-toxic and has low bioavailability, which makes it safe to use in laboratory experiments. However, this compound has several limitations. This compound is a relatively weak compound and its effects may not be as pronounced as other compounds. Additionally, this compound is not as widely available as other compounds, making it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research involving 1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine. This compound could be studied further to better understand its mechanism of action and to identify new potential applications. This compound could also be studied to determine its effects on other physiological and biochemical processes. Additionally, this compound could be studied to identify new potential uses in pharmaceuticals and to develop new drugs. Finally, this compound could be studied to determine its effects on other disease states, such as Alzheimer’s disease, Parkinson’s disease, and depression.

Synthesis Methods

1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the reaction of 5-bromoindene and ethylenediamine. In the first step, 5-bromoindene is reacted with ethylenediamine in a solvent such as toluene. This reaction produces a mono-substituted piperazine. In the second step, the mono-substituted piperazine is reacted with bromine in a solvent such as acetonitrile to produce this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine involves the reaction of 5-bromo-2,3-dihydro-1H-indene with piperazine in the presence of a suitable catalyst.", "Starting Materials": [ "5-bromo-2,3-dihydro-1H-indene", "piperazine", "catalyst" ], "Reaction": [ "Step 1: 5-bromo-2,3-dihydro-1H-indene is dissolved in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: Piperazine is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: A suitable catalyst, such as palladium on carbon or copper iodide, is added to the mixture and the reaction is heated under reflux for several hours.", "Step 4: The reaction mixture is cooled and the solvent is removed under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a suitable solvent system, such as hexane/ethyl acetate, to yield the desired product, 1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine." ] }

CAS RN

1263378-16-0

Molecular Formula

C13H17BrN2

Molecular Weight

281.2

Purity

95

Origin of Product

United States

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